Buctopamine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Buctopamine-d9 involves the deuteration of Buctopamine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated water (D2O) or deuterated organic solvents . Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for larger production volumes .
化学反応の分析
Buctopamine-d9, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学的研究の応用
Buctopamine-d9 is primarily used in scientific research due to its stable isotope labeling. This makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Buctopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Buctopamine.
Industry: Applied in the development of new β2 adrenoceptor agonists and related compounds.
作用機序
Buctopamine-d9 exerts its effects by binding to β2 adrenoceptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to various physiological responses such as bronchodilation and vasodilation . The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and dynamics of Buctopamine more precisely .
類似化合物との比較
Buctopamine-d9 is unique due to its deuterium labeling, which distinguishes it from other β2 adrenoceptor agonists. Similar compounds include:
Ractopamine: Another β2 adrenoceptor agonist used in livestock to promote leanness.
Clenbuterol: A β2 adrenoceptor agonist used for treating asthma and as a performance-enhancing drug.
Mebuctopamine: A metabolite of Buctopamine with similar biological activity. This compound’s uniqueness lies in its application for detailed pharmacokinetic studies due to the presence of deuterium.
特性
分子式 |
C12H19NO2 |
---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3 |
InChIキー |
JOGFUYPGDLRKHD-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O |
正規SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。